An In-Depth Technical Guide to the Chemical Structure and Synthesis of 1-methyl-5-phenylpyrazole-3-methanamine
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 1-methyl-5-phenylpyrazole-3-methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 1-methyl-5-phenylpyrazole-3-methanamine. This molecule belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The pyrazole scaffold is a core component in numerous FDA-approved drugs, highlighting its therapeutic relevance.[1][2]
Molecular Structure and Physicochemical Properties
1-methyl-5-phenylpyrazole-3-methanamine is a substituted pyrazole characterized by a methyl group at the N1 position, a phenyl group at the C5 position, and a methanamine group at the C3 position of the pyrazole ring.
Chemical Structure:
Caption: Chemical structure of 1-methyl-5-phenylpyrazole-3-methanamine.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 41.5 Ų |
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 1-methyl-5-phenylpyrazole-3-methanamine.
Detailed Experimental Protocols
The following protocols are based on analogous reactions reported for the synthesis of substituted pyrazoles.
Step 1: Synthesis of Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate
This step involves the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine. This is a common and efficient method for constructing the pyrazole ring.
-
Reactants: Ethyl benzoylpyruvate and methylhydrazine.
-
Reagents and Solvents: Ethanol, acetic acid (catalyst).
-
Procedure:
-
Dissolve ethyl benzoylpyruvate (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.
-
Step 2: Synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid
The ester is hydrolyzed to the corresponding carboxylic acid using a base.
-
Reactant: Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.
-
Reagents and Solvents: Sodium hydroxide (NaOH), ethanol, water.
-
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of NaOH (2.0 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid.[5]
-
Step 3: Synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide
The carboxylic acid is converted to the corresponding primary amide.
-
Reactant: 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid.
-
Reagents and Solvents: Thionyl chloride (SOCl₂), dichloromethane (DCM), aqueous ammonia.
-
Procedure:
-
Suspend the carboxylic acid (1.0 eq) in DCM.
-
Add SOCl₂ (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours until a clear solution is obtained (formation of the acid chloride).
-
Carefully add the acid chloride solution to a cooled, concentrated aqueous ammonia solution (excess).
-
Stir vigorously for 1-2 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide.
-
Step 4: Synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carbonitrile
The primary amide is dehydrated to the corresponding nitrile.
-
Reactant: 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide.
-
Reagents and Solvents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), pyridine (as a base and solvent).
-
Procedure:
-
Dissolve the amide (1.0 eq) in pyridine.
-
Cool the solution to 0 °C and add POCl₃ (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat at 60-70 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture and pour it onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with dilute HCl, water, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-methyl-5-phenyl-1H-pyrazole-3-carbonitrile.[6][7]
-
Step 5: Synthesis of 1-methyl-5-phenylpyrazole-3-methanamine
The nitrile is reduced to the primary amine using a strong reducing agent.
-
Reactant: 1-methyl-5-phenyl-1H-pyrazole-3-carbonitrile.
-
Reagents and Solvents: Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of the nitrile (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water at 0 °C.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-methyl-5-phenylpyrazole-3-methanamine.[8][9]
-
Characterization of the Final Product
The structure and purity of the synthesized 1-methyl-5-phenylpyrazole-3-methanamine would be confirmed using various spectroscopic and chromatographic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Singlet for pyrazole C4-H (~6.0-6.5 ppm), multiplet for phenyl protons (~7.2-7.6 ppm), singlet for N-CH₃ (~3.8-4.0 ppm), singlet for -CH₂- (~3.7-3.9 ppm), broad singlet for -NH₂ (variable, ~1.5-2.5 ppm).[10][11][12] |
| ¹³C NMR | Signals for pyrazole ring carbons (C3, C4, C5), phenyl carbons, N-CH₃ carbon, and -CH₂- carbon. |
| IR (Infrared) | N-H stretching of primary amine (two bands, ~3300-3400 cm⁻¹), C-N stretching (~1000-1250 cm⁻¹), aromatic C-H and C=C stretching.[13][14][15] |
| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₁H₁₃N₃. Characteristic fragmentation pattern involving the pyrazole ring and substituents.[1][2][3] |
| HPLC | A single peak indicating the purity of the compound. |
Potential Biological Significance and Applications
While the specific biological activity of 1-methyl-5-phenylpyrazole-3-methanamine has not been extensively reported, the pyrazole scaffold is a well-established pharmacophore with a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4] The aminomethyl group can serve as a key interaction point with biological targets. Further research and biological screening are necessary to elucidate the pharmacological profile of this specific compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 1-methyl-5-phenylpyrazole-3-methanamine. The proposed multi-step synthesis is based on well-established and reliable reactions in pyrazole chemistry. The detailed protocols and expected characterization data will be valuable for researchers and scientists in the fields of medicinal chemistry and drug development who are interested in exploring the potential of novel pyrazole derivatives.
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